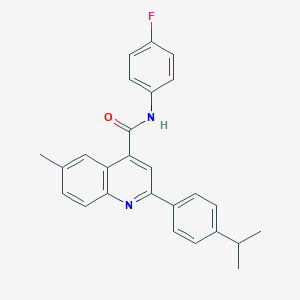![molecular formula C25H25BrN2O3S B455013 2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B455013.png)
2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenoxy group, a thienyl group, and a chromene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, including the formation of intermediate compoundsThe chromene core is then constructed through a cyclization reaction, and the final product is obtained by introducing the amino and carbonitrile groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate: Shares the bromophenoxy group but differs in the overall structure.
2-Amino-4-bromophenol: Contains the amino and bromophenol groups but lacks the thienyl and chromene components.
Uniqueness
2-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C25H25BrN2O3S |
|---|---|
Molecular Weight |
513.4g/mol |
IUPAC Name |
2-amino-4-[4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H25BrN2O3S/c1-4-20-14(13-30-16-7-5-15(26)6-8-16)9-21(32-20)22-17(12-27)24(28)31-19-11-25(2,3)10-18(29)23(19)22/h5-9,22H,4,10-11,13,28H2,1-3H3 |
InChI Key |
YVGXNQPRIAYCIK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)COC4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-benzhydrylpiperazin-1-yl)-[6-methyl-2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone](/img/structure/B454931.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454934.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454937.png)
![5-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454938.png)
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454941.png)
![Methyl 3-[(3-chlorophenoxy)methyl]benzoate](/img/structure/B454942.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454944.png)

![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)
![5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B454947.png)

![Methyl 5-(aminocarbonyl)-2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B454949.png)
![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
